L-Buthionine Sulfoxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-Buthionine Sulfoxide is a sulfoximine derivative known for its role in inhibiting the synthesis of glutathione, a critical antioxidant in cells. This compound is particularly significant in the field of cancer research due to its ability to sensitize cancer cells to chemotherapy by depleting glutathione levels .

準備方法

Synthetic Routes and Reaction Conditions: L-Buthionine Sulfoxide can be synthesized through the oxidation of L-Buthionine. The process typically involves the use of oxidizing agents such as hydrogen peroxide or sodium periodate under controlled conditions to achieve the sulfoxide form .

Industrial Production Methods: Industrial production of this compound involves large-scale oxidation reactions using robust and scalable methods. The process ensures high yield and purity, which is essential for its application in pharmaceutical research and development .

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form sulfone derivatives.

Reduction: It can be reduced back to L-Buthionine using reducing agents like lithium aluminum hydride.

Substitution: The sulfoximine group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, sodium periodate.

Reducing Agents: Lithium aluminum hydride.

Nucleophiles: Various amines and thiols.

Major Products:

Sulfone Derivatives: Formed through further oxidation.

L-Buthionine: Formed through reduction.

科学的研究の応用

Cancer Research and Therapy

1.1 Sensitization to Chemotherapy

BSO has been extensively studied for its ability to sensitize cancer cells to various chemotherapeutic agents. By depleting glutathione, BSO enhances the cytotoxic effects of drugs that generate reactive oxygen species (ROS). For instance:

- Combination with Arsenic Trioxide : In studies involving prostate, breast, lung, colon, cervix, bladder, and kidney cancer cell lines, BSO significantly enhanced the efficacy of arsenic trioxide by reducing the IC50 values substantially (up to 12-fold in some cases) compared to arsenic trioxide alone .

- Enhancement of Apoptotic Effects : BSO has been shown to increase the apoptotic effects of several chemotherapeutic agents in resistant breast cancer cell lines, such as MCF-7:2A. The combination of estrogen treatment with BSO resulted in an 80-90% reduction in cell growth .

1.2 Induction of Oxidative Stress

The depletion of glutathione by BSO leads to increased oxidative stress within cancer cells. This mechanism has been linked to enhanced apoptosis in various cancer types:

- Neuroblastoma Cells : In MYCN-amplified neuroblastoma cells, BSO treatment resulted in significant apoptosis due to elevated ROS levels .

- DNA Damage and Carcinogenesis : Studies indicate that oxidative stress induced by BSO can lead to genomic rearrangements and DNA deletions, potentially contributing to carcinogenesis .

Neurobiology

BSO's ability to modulate oxidative stress has implications in neurobiology:

- Targeting Antioxidant Defense Mechanisms : Research suggests that using BSO can enhance the efficacy of therapies like 177Lu-DOTATATE for neuroendocrine tumors by inhibiting antioxidant defenses, thus promoting tumor cell death without additional toxicity .

- Hypertension Studies : Investigations into the effects of BSO on the dopaminergic system have revealed that high doses can induce severe hypertension in animal models, highlighting its potential role in studying blood pressure regulation through oxidative stress mechanisms .

Infectious Disease Treatment

BSO has also been explored for its potential in enhancing the efficacy of antiparasitic drugs:

- Trypanosomiasis Treatment : In studies on Trypanosoma cruzi, BSO significantly increased the toxicity of nifurtimox and benznidazole against various life stages of the parasite. This potentiation could allow for reduced dosages and minimized side effects during treatment .

Summary Table of Applications

作用機序

L-Buthionine Sulfoxide exerts its effects by inhibiting gamma-glutamylcysteine synthetase, the enzyme responsible for the first step in glutathione synthesis. This inhibition leads to a decrease in intracellular glutathione levels, thereby increasing oxidative stress and sensitizing cells to oxidative damage. The compound targets pathways involved in redox balance and apoptosis, making it a valuable tool in cancer research .

類似化合物との比較

Methionine Sulfoximine: Another sulfoximine derivative that inhibits glutamine synthetase.

Sulfamethazine: A sulfonamide with similar oxidative stress-inducing properties.

Uniqueness: L-Buthionine Sulfoxide is unique in its specific inhibition of gamma-glutamylcysteine synthetase, making it particularly effective in depleting glutathione levels. This specificity distinguishes it from other sulfoximine derivatives and sulfonamides, which may have broader or different targets .

生物活性

L-Buthionine sulfoximine (BSO) is a potent inhibitor of γ-glutamylcysteine synthetase (γ-GCS), an enzyme crucial for the synthesis of glutathione (GSH), the primary intracellular antioxidant. This compound has garnered significant attention in research due to its role in modulating oxidative stress, cell death pathways, and therapeutic applications in cancer treatment.

BSO irreversibly inhibits γ-GCS, leading to a marked depletion of GSH levels within cells. This depletion induces oxidative stress and can trigger various cellular responses, including ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. The inhibition of GSH synthesis has been shown to enhance the sensitivity of cancer cells to chemotherapeutic agents by disrupting redox balance and promoting apoptotic pathways .

Biological Effects and Research Findings

- Oxidative Stress and Neuroprotection :

-

Cancer Therapy :

- In clinical settings, BSO has been combined with melphalan (L-PAM) in phase I trials to assess its biological activity and toxicity. Results indicated significant GSH depletion and enhanced leukopenia and thrombocytopenia when used in conjunction with L-PAM, highlighting its potential to sensitize tumors to chemotherapy .

- A study involving ovarian cancer cells showed that BSO enhanced the cytotoxic effects of carboplatin when delivered via targeted nanocarriers, indicating a promising strategy for overcoming drug resistance .

- Cellular Studies :

Data Tables

Case Studies

- Clinical Trial : A phase I trial assessed the safety and biological activity of intravenous BSO combined with melphalan in patients with cancer. The study noted a consistent decrease in GSH levels with repeated doses, suggesting effective inhibition of γ-GCS activity.

- Animal Model : In mice, systemic administration of BSO resulted in increased plasma NGF levels and activation of the NGF/TrkA/Akt pathway, indicating a neuroprotective response following GSH depletion .

特性

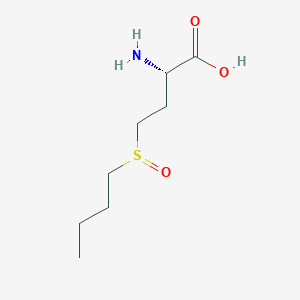

IUPAC Name |

(2S)-2-amino-4-butylsulfinylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3S/c1-2-3-5-13(12)6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-,13?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGSTWSVCBVYHO-OGUFLRPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCS(=O)CC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。